![molecular formula C29H36O9 B1233049 Roridin J CAS No. 74072-83-6](/img/structure/B1233049.png)
Roridin J
Overview
Description
Roridin J is a type of macrocyclic trichothecene, a group of compounds produced by the fungus Myrothecium verrucaria . Macrocyclic trichothecenes are known for their diverse structures and biological activities .
Molecular Structure Analysis
The molecular structure of Roridin J has been confirmed through various experiments including NOE experiments, NMR analysis, and molecular modeling . These experiments revealed its stereogenic carbon configurations .Scientific Research Applications
Stereochemical Analysis
Roridin J has been the subject of extensive stereochemical research. Matsumoto et al. (2017) revised its configuration through nuclear Overhauser effect (NOE) experiments, NMR analysis, and molecular modeling calculations. They provided a detailed structural characterization of Roridin J, highlighting its (2′ E, 5′ R, 6′ S, 7′ E, 9′ Z, 13′ S) form. This type of research is crucial for understanding the molecular structure and potential applications of compounds like Roridin J in various scientific fields (Matsumoto et al., 2017).
Enzyme Immunoassay Development
The development of enzyme immunoassays using Roridin J has been explored. For instance, Märtlbauer et al. (1988) prepared antisera against Roridin A, which showed cross-reactivity with Roridin J. This kind of research is significant for the development of sensitive detection methods for trichothecenes like Roridin J in various samples, which is important in fields like toxicology and environmental monitoring (Märtlbauer et al., 1988).
Antifungal Activity
Research has shown that compounds similar to Roridin J possess antifungal properties. Xie et al. (2008) discovered that macrocyclic trichothecenes like Roridin A and Roridin D, produced by Myrothecium sp., have potential as inhibitors against the plant pathogen Sclerotinia sclerotiorum. This indicates that Roridin J, being a macrocyclic trichothecene, could potentially have similar antifungal applications (Xie et al., 2008).
Cytotoxic Properties
Research into the cytotoxic properties of macrocyclic trichothecenes, including Roridin J, has been conducted. Yu et al. (2002) isolated Roridin J from Calcarisporium arbuscula and evaluated its cytotoxic activities. Such studies contribute to the understanding of the potential use of these compounds in medical research, particularly in the context of cancer research (Yu et al., 2002).
Safety and Hazards
Future Directions
Macrocyclic trichothecenes, including Roridin J, are becoming a research hotspot due to their diverse structures and biological activities . They have great potential to be developed as antitumor agents . Future research could focus on further understanding the biosynthetic pathway of these compounds and exploring their potential therapeutic applications .
properties
IUPAC Name |
(12Z,19Z,21Z)-14-hydroxy-5,13,17,26-tetramethylspiro[2,10,16,24,29-pentaoxapentacyclo[23.2.1.115,18.03,8.08,26]nonacosa-4,12,19,21-tetraene-27,2'-oxirane]-11,23-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36O9/c1-16-9-10-28-14-33-24(31)12-17(2)25(32)26-35-18(3)19(36-26)7-5-6-8-23(30)38-20-13-22(37-21(28)11-16)29(15-34-29)27(20,28)4/h5-8,11-12,18-22,25-26,32H,9-10,13-15H2,1-4H3/b7-5-,8-6-,17-12- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGWYAODOJPYQT-VUSCAAFMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C=CC=CC(=O)OC3CC4C5(C3(C6(CCC(=CC6O4)C)COC(=O)C=C(C(C(O1)O2)O)C)C)CO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C2/C=C\C=C/C(=O)OC3CC4C5(C3(C6(CCC(=CC6O4)C)COC(=O)/C=C(\C(C(O1)O2)O)/C)C)CO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Roridin J | |
CAS RN |
74072-83-6 | |
Record name | RORIDIN J | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=319082 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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